molecular formula C7H2F2I2O2 B13696439 2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole

2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole

Cat. No.: B13696439
M. Wt: 409.89 g/mol
InChI Key: MKTQLYDZYVDUGR-UHFFFAOYSA-N
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Description

2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole is a chemical compound with the molecular formula C7H2F2I2O2 It is a derivative of benzo[d][1,3]dioxole, characterized by the presence of two fluorine atoms and two iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole typically involves the iodination of 2,2-difluorobenzo[d][1,3]dioxole. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzodioxole ring. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2,2-difluoro-4,6-diazidobenzo[d][1,3]dioxole .

Scientific Research Applications

2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

2,2-difluoro-4,6-diiodo-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2I2O2/c8-7(9)12-5-2-3(10)1-4(11)6(5)13-7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTQLYDZYVDUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC(O2)(F)F)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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